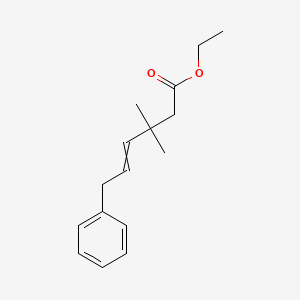

Ethyl 3,3-dimethyl-6-phenylhex-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

62217-49-6 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

ethyl 3,3-dimethyl-6-phenylhex-4-enoate |

InChI |

InChI=1S/C16H22O2/c1-4-18-15(17)13-16(2,3)12-8-11-14-9-6-5-7-10-14/h5-10,12H,4,11,13H2,1-3H3 |

InChI Key |

QRMBECQNBBPFLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate and Its Analogues

Retrosynthetic Analysis and Convergent Synthetic Strategies

A retrosynthetic analysis of Ethyl 3,3-dimethyl-6-phenylhex-4-enoate reveals several potential disconnection points for a convergent synthesis. The primary strategic disconnections are at the C4-C5 olefin and the C2-C3 bond, which allows for the molecule to be broken down into simpler, more readily available starting materials.

One plausible retrosynthetic pathway involves a Wittig-type olefination reaction to form the C4-C5 double bond. This approach disconnects the molecule into two key fragments: a phosphonium (B103445) ylide derived from an ethyl ester and a corresponding aldehyde, specifically cinnamaldehyde.

Another viable strategy is the disconnection of the C2-C3 bond, suggesting an enolate alkylation pathway. This route would involve the alkylation of an enolate derived from ethyl isobutyrate with an appropriate allylic electrophile, such as cinnamyl bromide.

The central hex-4-enoate carbon framework can be constructed using several established carbon-carbon bond-forming reactions. A primary method is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which is well-suited for the formation of the C4-C5 double bond. masterorganicchemistry.comorganic-chemistry.org

In a potential synthetic route, the reaction would be between an ylide generated from a phosphonium salt of an ethyl 2-bromo-2-methylpropanoate (B8525525) and cinnamaldehyde. The HWE variant, using a phosphonate (B1237965) ester, is often preferred as it typically favors the formation of the (E)-alkene and the purification is simplified as the phosphate (B84403) byproduct is water-soluble.

Alternatively, the framework can be assembled via the alkylation of a pre-formed enolate. For instance, the lithium enolate of ethyl isobutyrate, generated by treatment with a strong base like lithium diisopropylamide (LDA), can be reacted with cinnamyl bromide. This SN2 reaction would directly form the desired carbon skeleton.

A third approach could involve a Claisen rearrangement. researchgate.net This rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether precursor could be a powerful tool for stereoselectively forming the γ,δ-unsaturated ester moiety. researchgate.net

The phenyl and ethyl ester groups are integral parts of the target molecule and their introduction is a key aspect of the synthetic strategy. In the convergent approaches discussed, these moieties are often incorporated within the key starting materials.

For the Wittig or HWE-based strategies, the phenyl group is introduced via cinnamaldehyde, a readily available starting material. scribd.com The ethyl ester functionality is part of the phosphonium ylide or phosphonate carbanion fragment, which can be prepared from ethyl 2-bromo-2-methylpropanoate.

In the enolate alkylation strategy, the phenyl group is part of the cinnamyl bromide electrophile. The ethyl ester is present in the nucleophilic partner, ethyl isobutyrate.

An alternative for introducing the phenyl group could be through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, on a suitable vinyl halide precursor. The ethyl ester can be formed at various stages of the synthesis, including a final esterification of the corresponding carboxylic acid using ethanol (B145695) under acidic conditions.

| Synthetic Strategy | Phenyl Group Source | Ester Group Source | Key Reaction |

| Wittig/HWE Olefination | Cinnamaldehyde | Ethyl 2-bromo-2-methylpropanoate | Olefination masterorganicchemistry.comorganic-chemistry.org |

| Enolate Alkylation | Cinnamyl bromide | Ethyl isobutyrate | SN2 Alkylation |

| Claisen Rearrangement | Phenyl-substituted allylic alcohol | Orthoester | rsc.orgrsc.org-Sigmatropic Rearrangement researchgate.net |

Stereoselective and Enantioselective Synthesis of Chiral Precursors (if applicable to future derivatives)

While this compound itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of potentially bioactive chiral analogues.

Asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral building blocks that could be used to construct chiral analogues of the target molecule. mdpi.com For instance, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a well-established method for creating stereocenters. libretexts.orgorganic-chemistry.org Copper-catalyzed asymmetric conjugate addition of Grignard reagents or organozinc reagents to a suitable α,β-unsaturated ester could be employed to introduce chirality at the β- or γ-position. organic-chemistry.orgacs.orgacs.org

Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of γ,δ-unsaturated β-ketoesters, which can produce chiral allylic alcohols with high enantioselectivity. nih.gov These chiral alcohols can then be further elaborated to the desired chiral analogues.

For the synthesis of analogues with a chiral quaternary center, copper-catalyzed asymmetric allylic alkylations of α,β-unsaturated esters bearing a γ-phosphate with various alkylzinc reagents have been shown to be effective. nih.gov

For analogues with multiple stereocenters, diastereoselective reactions are essential to control the relative stereochemistry. The geometry of the C4-C5 double bond can be controlled through the choice of olefination reaction. While the standard Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes, the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions generally provide the (E)-alkene with high selectivity. acs.orgresearchgate.net

The Claisen rearrangement is another powerful tool for diastereoselective C-C bond formation, as the reaction proceeds through a chair-like transition state, allowing for predictable transfer of stereochemistry from a chiral allylic alcohol precursor to the final product. researchgate.net

Silicon-tethered ring-closing metathesis has also emerged as a strategy for the diastereoselective synthesis of trisubstituted olefins. rsc.org

| Method | Stereochemical Control | Potential Application |

| Asymmetric Conjugate Addition | Enantioselective formation of new stereocenters libretexts.org | Synthesis of chiral β- or γ-substituted analogues |

| Asymmetric Hydrogenation | Enantioselective reduction of ketones nih.gov | Preparation of chiral alcohol precursors |

| Horner-Wadsworth-Emmons | Diastereoselective formation of (E)-alkenes organic-chemistry.org | Control of olefin geometry |

| Julia-Kocienski Olefination | Diastereoselective formation of (Z)-alkenes acs.orgresearchgate.net | Control of olefin geometry |

| Claisen Rearrangement | Diastereoselective C-C bond formation researchgate.net | Stereocontrolled synthesis of γ,δ-unsaturated esters |

Catalytic Transformations for Targeted Synthesis

Modern catalytic methods can offer more efficient and atom-economical routes to this compound and its analogues. Transition metal catalysis, in particular, provides a versatile toolkit for the key bond-forming steps.

For example, a palladium-catalyzed Suzuki or Stille cross-coupling reaction could be envisioned between a vinyl boronate or stannane (B1208499) at the C4 position and a phenyl halide to introduce the phenyl group. Similarly, a Heck reaction between an appropriate alkene precursor and a phenyl halide could also construct the desired C-C bond.

Olefin metathesis is another powerful catalytic tool that could be employed. A cross-metathesis reaction between a terminal alkene and styrene, catalyzed by a ruthenium-based catalyst, could potentially form the C4-C5 double bond and introduce the phenyl group simultaneously.

Furthermore, copper hydride-catalyzed hydroalkylation of internal alkynes has been shown to be a highly stereo- and regioselective method for the synthesis of trisubstituted alkenes, which could be adapted for the synthesis of the target molecule. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for Phenyl Attachment and Olefin Formation

The construction of the carbon skeleton of this compound, particularly the introduction of the phenyl group and the formation of the C4-C5 double bond, can be efficiently achieved through transition-metal catalysis. These methods are prized for their functional group tolerance and high chemo- and stereoselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone for forging carbon-carbon bonds. For instance, a Heck-type reaction could be envisioned between a suitable vinyl halide and styrene. Alternatively, a Suzuki or Stille coupling could introduce the phenyl group by reacting an organoboron or organotin reagent, respectively, with a vinyl electrophile.

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, represents another powerful strategy for forming the central double bond. This approach could involve the cross-metathesis of two simpler alkenes, offering a convergent and atom-economical route to the desired hexenoate backbone.

Table 1: Comparison of Potential Transition-Metal-Catalyzed Reactions

| Reaction Type | Catalyst Example | Reactant 1 | Reactant 2 | Key Bond Formed |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂/phosphine (B1218219) ligand | Vinyl halide/triflate | Styrene | C5-C6 (Phenyl attachment) |

| Suzuki Coupling | Pd(PPh₃)₄ | Vinyl boronic acid/ester | Phenyl halide | C5-C6 (Phenyl attachment) |

Organocatalytic and Biocatalytic Methods for Esterification and Alkene Generation

Moving away from metal-based catalysts, organocatalysis and biocatalysis offer greener alternatives for key transformations in the synthesis of this compound.

Esterification: The final step, the formation of the ethyl ester, is readily achievable using biocatalytic methods. Lipases, for example, are enzymes that can catalyze the esterification of the corresponding carboxylic acid with ethanol under mild conditions. This approach avoids the use of harsh acidic or basic conditions and often proceeds with high selectivity and minimal waste.

Alkene Generation: Organocatalytic methods for alkene formation, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, provide excellent control over the geometry of the double bond. An HWE approach, for instance, could involve the reaction of a phosphonate-stabilized carbanion with an appropriate aldehyde to stereoselectively form the (E)-alkene present in the target molecule. These reactions are driven by the formation of a stable phosphate byproduct.

Exploration of Green Chemistry Principles in Synthetic Pathways

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. nih.gov

Development of Environmentally Benign Solvents and Reaction Media

A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. For the synthesis of this compound, several alternatives are being explored:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The development of water-soluble catalysts, such as those with sulfonated phosphine ligands (e.g., TPPTS), allows many transition-metal-catalyzed reactions to be performed in aqueous media. liv.ac.uk

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their negligible vapor pressure reduces air pollution, and they can often be recycled, although their toxicity and biodegradability must be carefully assessed. researchgate.net

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic and non-flammable medium that can be an excellent solvent for certain reactions. After the reaction, the CO₂ can be removed by simple depressurization.

Atom-Economical and Waste-Minimizing Synthetic Protocols

Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. Synthetic routes with high atom economy minimize the generation of waste.

Addition Reactions: Designing syntheses that maximize the use of addition reactions (e.g., hydroformylation, hydroamination) is a key strategy. researchgate.net For instance, a hydrovinylation reaction could potentially form the core structure with 100% atom economy.

Tandem/Cascade Reactions: Combining multiple reaction steps into a single, one-pot procedure avoids the need for intermediate purification, which saves solvents and energy and reduces waste. rsc.org A potential cascade reaction could involve an initial coupling followed by an in-situ cyclization and rearrangement to build the molecular framework efficiently.

Table 2: Green Chemistry Metrics for Solvent Selection

| Solvent Type | Environmental Benefits | Potential Drawbacks |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Poor solubility of many organic reagents |

| Ionic Liquids | Low volatility, recyclable, tunable properties | Potential toxicity, high cost, viscosity |

Flow Chemistry and Automated Synthesis Approaches for Scalable Production

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. flowchemistryeurope.com In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This methodology allows for:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better yields and selectivity.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be fully automated, allowing for high-throughput screening of reaction conditions and unattended production runs. This integration of automated platforms can significantly accelerate the optimization of synthetic protocols.

Elucidating the Reaction Chemistry of Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate

Transformations Involving the Hex-4-enoate Olefinic Moiety

The reactivity of the C4-C5 double bond in Ethyl 3,3-dimethyl-6-phenylhex-4-enoate is significantly influenced by its tetrasubstituted nature and the steric hindrance imposed by the adjacent gem-dimethyl group at the C3 position. These factors generally render the olefin less susceptible to reactions compared to less substituted alkenes.

Electrophilic Additions (e.g., Hydroboration, Hydration, Halogenation, Epoxidation, Dihydroxylation)

Electrophilic additions to the sterically hindered and electron-rich tetrasubstituted double bond of this compound are expected to be challenging. However, with the appropriate choice of reagents and conditions, these transformations can be achieved.

Hydroboration-Oxidation: The hydroboration of sterically hindered alkenes typically requires more reactive borane (B79455) reagents than borane-THF (BH3-THF). While no direct studies on this compound are available, research on γ,δ-unsaturated amides with aryl substituents on the alkene has shown that rhodium-catalyzed hydroboration can proceed with high regioselectivity. nih.govnih.gov For the target molecule, hydroboration would likely lead to the formation of an organoborane intermediate, which upon oxidation would yield the corresponding alcohol. The regioselectivity would be dictated by both steric and electronic factors, with the boron atom preferentially adding to the less hindered carbon of the double bond.

Hydration: Direct acid-catalyzed hydration of such a sterically hindered alkene is expected to be slow and may require harsh conditions, potentially leading to side reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a common electrophilic addition reaction. In sterically hindered alkenes, this reaction can be slower, but it is generally expected to proceed to give the corresponding vicinal dihalide.

Epoxidation: The formation of an epoxide from the olefinic moiety can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction rate is influenced by the steric accessibility of the double bond. For tetrasubstituted alkenes, the reaction may require more forcing conditions or more reactive epoxidizing agents. Tungsten-catalyzed asymmetric epoxidation of homoallylic alcohols has been shown to be effective, suggesting that related catalytic systems could be employed for the epoxidation of this compound. acs.orgnih.gov

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant. While some protocols are not suitable for tetrasubstituted alkenes, others have been successfully applied. This reaction would yield a diol with the two hydroxyl groups on the same face of the newly formed single bond.

A summary of potential electrophilic addition reactions is presented in Table 1.

| Reaction | Typical Reagents | Expected Product | Notes |

| Hydroboration-Oxidation | 1. Rh-catalyst, Pinacolborane 2. H₂O₂, NaOH | Alcohol | Regioselectivity influenced by steric and electronic factors. |

| Halogenation | Br₂, CH₂Cl₂ | Vicinal Dibromide | Reaction may be slower due to steric hindrance. |

| Epoxidation | m-CPBA or W-catalyst, H₂O₂ | Epoxide | May require more reactive reagents or catalysts. |

| Dihydroxylation | cat. OsO₄, NMO | Vicinal Diol | Stereospecific syn-addition. |

Table 1: Predicted Electrophilic Addition Reactions of this compound

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions involving the tetrasubstituted double bond of this compound are generally disfavored due to steric hindrance.

Diels-Alder Reaction: In a typical Diels-Alder reaction, the alkene acts as a dienophile. For a tetrasubstituted alkene to be an effective dienophile, it generally needs to be activated by strong electron-withdrawing groups, and even then, the reaction can be sluggish due to steric hindrance. libretexts.orgorganic-chemistry.orgpraxilabs.comnih.govlibretexts.org The presence of the bulky gem-dimethyl and phenyl groups would likely inhibit the approach of a diene, making a successful Diels-Alder reaction highly improbable under standard conditions.

[2+2] Cycloadditions: These reactions, often photochemically induced or catalyzed by transition metals, can form four-membered rings. However, the steric bulk around the double bond of the target molecule would present a significant barrier to the approach of another alkene, making this type of reaction challenging.

Olefin Metathesis and Related Alkene Rearrangements

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. However, the success of metathesis reactions is highly dependent on the steric environment of the participating alkenes. For a tetrasubstituted alkene like the one in this compound, both ring-closing metathesis (if a second double bond were present in the molecule) and cross-metathesis with another olefin would be difficult to achieve with standard ruthenium-based catalysts. Specialized, highly active catalysts are often required for metathesis reactions involving sterically hindered olefins.

Catalytic Hydrogenation and Selective Reductions

Catalytic Hydrogenation: The reduction of the tetrasubstituted double bond to a single bond via catalytic hydrogenation is a feasible transformation. While standard catalysts like Palladium on carbon (Pd/C) might require high pressures and temperatures, more active homogeneous catalysts are well-suited for this purpose. Notably, Crabtree's catalyst (an iridium-based complex) is known for its exceptional ability to hydrogenate even highly substituted alkenes under mild conditions. libretexts.orgresearchgate.net This method would be expected to selectively reduce the alkene in the presence of the ester and phenyl groups. A Pt-Ni alloy catalyst has also been shown to be effective for the diastereoselective hydrogenation of unactivated tetrasubstituted alkenes. nih.gov

Selective Reductions: It is possible to selectively reduce the ester functionality in the presence of the alkene. For instance, Diisobutylaluminium hydride (DIBAL-H) is a reducing agent that can selectively reduce esters to aldehydes at low temperatures, leaving the double bond intact.

Reactivity Profile of the Ethyl Ester Functionality

The ethyl ester group in this compound is also subject to steric hindrance from the adjacent gem-dimethyl group. This can affect the rate of reactions involving the carbonyl carbon.

Transesterification and Ester Exchange Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. For sterically hindered esters, the reaction can be slower than for unhindered esters. The use of more reactive catalysts or forcing conditions, such as high temperatures and removal of the ethanol (B145695) byproduct, can drive the reaction to completion. For instance, the transesterification of β,γ-unsaturated esters has been achieved using boric acid in combination with a lithium chloride catalyst. google.com Enzymatic transesterification has also been reported for unsaturated fatty acid esters. researchgate.net

A summary of the reactivity of the ethyl ester functionality is presented in Table 2.

| Reaction | Typical Reagents/Catalysts | Expected Product | Notes |

| Transesterification | R'OH, Acid or Base catalyst (e.g., Boric Acid/LiCl) | New Ester (R-COOR') | Steric hindrance may slow the reaction rate. |

| Selective Reduction | DIBAL-H, low temperature | Aldehyde | The alkene moiety would remain intact. |

Table 2: Predicted Reactions of the Ethyl Ester Functionality in this compound

Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Grignard Additions)

Nucleophilic acyl substitution is a fundamental reaction of esters, involving the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the ethoxy leaving group.

Amidation: The conversion of this compound to an amide would typically be achieved by reaction with an amine (RNH₂) or ammonia (B1221849) (NH₃). This reaction is often catalyzed by heat or acid. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide ion, yielding the corresponding N-substituted or primary amide. While direct amidation is possible, the reaction can be slow. More efficient methods often involve the use of boronic acid catalysts or conversion of the carboxylic acid (derived from the ester) to a more reactive acyl chloride.

Grignard Additions: The reaction of this compound with Grignard reagents (R-MgX) is expected to proceed via a double addition to the ester carbonyl. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. After acidic workup, the final product is a tertiary alcohol where two of the substituents are identical and derived from the Grignard reagent. The steric hindrance imposed by the 3,3-dimethyl group may slow the reaction rate but is unlikely to prevent the reaction from occurring.

Table 1: Expected Products of Nucleophilic Acyl Substitution Reactions

| Reaction | Reagent | Expected Product |

| Amidation | R'NH₂ | N-R'-3,3-dimethyl-6-phenylhex-4-enamide |

| Grignard Addition | 2 eq. R'MgBr | 4,4-dimethyl-1-phenyl-7,7-di-R'-hept-2-en-5-ol |

Selective Reductions of the Ester to Aldehydes or Alcohols

The ester functionality of this compound can be selectively reduced to either an aldehyde or a primary alcohol depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes: A partial reduction of the ester to an aldehyde can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H coordinates to the ester carbonyl, and subsequent hydride transfer forms a stable tetrahedral intermediate. This intermediate does not collapse until aqueous workup, at which point the aldehyde is liberated.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. doubtnut.com The reaction proceeds through a similar mechanism to the Grignard addition, where the first hydride addition results in an intermediate that eliminates the ethoxide to form an aldehyde. This aldehyde is then immediately reduced by a second equivalent of the hydride to the corresponding primary alcohol, 3,3-dimethyl-6-phenylhex-4-en-1-ol.

Table 2: Products of Selective Ester Reduction

| Target Product | Reagent | Key Conditions |

| 3,3-dimethyl-6-phenylhex-4-enal | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) |

| 3,3-dimethyl-6-phenylhex-4-en-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |

Reactions Involving the Phenyl Substituent and Adjacent Benzylic Positions

The phenyl group and the adjacent benzylic carbon are also sites of potential reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The substituent already present on the ring dictates the position of the incoming electrophile. The alkyl substituent of this compound is an ortho-, para-directing group due to its electron-donating inductive effect, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts alkylation/acylation would be expected to yield a mixture of ortho and para substituted products. The para product is often favored due to reduced steric hindrance compared to the ortho position.

The benzylic position (the carbon atom directly attached to the phenyl ring) is susceptible to oxidation and halogenation due to the ability of the phenyl ring to stabilize radical and cationic intermediates.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. If there is at least one hydrogen atom on the benzylic carbon, it will be oxidized to a carboxylic acid. In the case of this compound, this would lead to the formation of benzoic acid, with cleavage of the rest of the alkyl chain.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), can selectively introduce a bromine atom at the benzylic position. This reaction proceeds via a benzylic radical intermediate which is stabilized by resonance with the phenyl ring.

Modern synthetic methods allow for the direct functionalization of C-H bonds, and palladium-catalyzed reactions are particularly prominent in this area. researchgate.netnih.govnih.gov Directed C-H activation can achieve high regioselectivity. For this compound, while there isn't a strong directing group in close proximity to the phenyl ring to facilitate ortho-C-H activation, intermolecular C-H activation is still a possibility. Such reactions often require specific ligands and oxidants and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at various positions on the phenyl ring, though achieving high selectivity without a directing group can be challenging.

Influence of the 3,3-Dimethyl Quaternary Center on Reactivity and Selectivity

The gem-dimethyl group at the 3-position exerts a significant steric influence on the reactivity of the molecule. This steric hindrance can affect the rates of reactions at adjacent functional groups. For instance, in nucleophilic acyl substitution reactions at the ester carbonyl, the bulky 3,3-dimethyl group can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to a sterically unhindered ester.

This steric bulk can also play a role in the selectivity of certain reactions. For example, in reactions involving the double bond, the gem-dimethyl group could influence the facial selectivity of reagents approaching the pi system. Furthermore, the Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can favor cyclization reactions by altering the bond angles and bringing reactive ends of a molecule closer together. While not directly applicable to the reactions discussed, this principle highlights the profound conformational effects of such a structural motif. In cross-metathesis reactions, steric hindrance has been shown to induce regioselectivity, which could be a relevant consideration for reactions involving the alkene in this compound. organic-chemistry.org

Steric Hindrance Effects on Neighboring Functional Groups

Steric hindrance, the obstruction of a reaction at a particular site within a molecule by the physical size of neighboring atoms or groups, is a paramount factor in the chemistry of this compound. chemistrysteps.com The most influential feature in this regard is the gem-dimethyl group located at the C3 position, alpha to the ester carbonyl and beta to the alkene.

The reactivity of the ester functional group is significantly impacted. Reactions that require nucleophilic attack at the carbonyl carbon or the formation of an enolate at the alpha-carbon (C2) are sterically hindered. masterorganicchemistry.comnih.gov For instance, base-catalyzed hydrolysis of the ester is expected to be slower compared to less substituted analogues. nih.gov The bulky gem-dimethyl group physically blocks the trajectory of incoming nucleophiles, raising the activation energy of the tetrahedral intermediate formation. researchgate.net Similarly, the formation of an enolate by deprotonation of the α-hydrogens at C2 is impeded. ucsb.edu While enolates are potent nucleophiles for forming new carbon-carbon bonds, the steric congestion around the α-carbon in this molecule would necessitate the use of strong, non-nucleophilic bases and could still result in lower yields or slower reaction rates compared to unhindered systems. masterorganicchemistry.comyoutube.com

The tetrasubstituted double bond (C4-C5) also experiences profound steric effects. The gem-dimethyl group on one side and the bulky phenylpropyl group on the other make the π-bond highly congested. quora.comacs.org This steric shielding makes the alkene less susceptible to reactions that involve addition across the double bond, such as catalytic hydrogenation or electrophilic addition (e.g., hydrohalogenation or hydration). Access to the π-electrons by reagents is restricted, leading to reduced reactivity. acs.orgucl.ac.uk The synthesis of such highly substituted alkenes is often challenging precisely because the steric hindrance impedes the reactions used to form them. acs.org

Table 1: Predicted Relative Reactivity of Functional Groups in this compound Due to Steric Hindrance

| Functional Group | Reaction Type | Predicted Effect of Steric Hindrance | Rationale |

| Ethyl Ester | Base-Catalyzed Hydrolysis | Significant Rate Decrease | The gem-dimethyl group at C3 shields the carbonyl carbon from nucleophilic attack. nih.gov |

| α-Carbon (C2) | Enolate Formation / Alkylation | Hindered | Steric bulk from the adjacent gem-dimethyl group impedes access by bases and electrophiles. masterorganicchemistry.com |

| Alkene (C4=C5) | Catalytic Hydrogenation | Very Slow / Requires Forcing Conditions | The tetrasubstituted nature and flanking bulky groups (gem-dimethyl and phenylpropyl) block access to the catalyst's active site. acs.orgacs.org |

| Alkene (C4=C5) | Electrophilic Addition (e.g., HBr) | Hindered | Approach of the electrophile to the π-bond is sterically obstructed. quora.com |

Investigation of Remote Functionalization Strategies

Given the steric hindrance around the primary functional groups, achieving selective modification of the molecule's hydrocarbon backbone requires advanced synthetic methods known as remote functionalization. nih.gov These strategies aim to activate C-H bonds that are distant from the directing or initiating functional group. sigmaaldrich.comnih.gov

One of the most promising approaches for a molecule like this compound is transition-metal-catalyzed C-H activation, often involving a "chain-walking" or alkene isomerization mechanism. nih.govrsc.orgresearchgate.net In this process, a metal catalyst (e.g., palladium, nickel, or iridium) initially coordinates to a site on the molecule and then migrates along the alkyl chain through a series of β-hydride elimination and reinsertion steps. acs.org

For this specific substrate, a catalyst could initially interact with the ester group or the double bond. The ester can act as a directing group, guiding the catalyst to activate C-H bonds. rsc.org However, the steric bulk at C3 would likely disfavor proximal functionalization (e.g., at C2 or C4), making remote functionalization more competitive. rsc.org A more plausible pathway involves the catalyst coordinating to the C4=C5 double bond and then "walking" down the chain towards the terminal phenyl group. This isomerization process can move the site of reactivity away from the sterically congested core of the molecule. researchgate.net

The terminal phenyl group makes the benzylic C-H bonds at the C6 position particularly attractive targets for functionalization. Benzylic C-H bonds are inherently weaker and more reactive than typical aliphatic C-H bonds, providing a site of preferential activation. rsc.org A catalyst that isomerizes the double bond could ultimately functionalize this remote benzylic position. Alternatively, strategies that utilize specialized ligands or templates can direct a catalyst to specific remote C-H bonds, bypassing the molecule's intrinsic reactivity patterns. nih.govyoutube.com For instance, a recyclable template could be temporarily attached to the ester's oxygen, forming a large ring that positions a catalytic metal center over the desired remote C-H bond for activation. nih.gov

Table 2: Feasibility of Remote Functionalization Strategies for this compound

| Strategy | Target Position | Proposed Mechanism | Feasibility & Rationale |

| Ester-Directed C-H Activation | γ-position (C4) or δ-position (C5) | Formation of a metallacycle involving the ester oxygen and the target C-H bond. | Low; The gem-dimethyl group at C3 and the existing double bond create significant steric and electronic barriers to the formation of the required palladacycle intermediate. rsc.orgrsc.org |

| Alkene Isomerization / Chain-Walking | ω-position (C6) | A metal hydride catalyst isomerizes the double bond along the chain, followed by functionalization at the most stable organometallic intermediate. | High; The terminal phenyl group stabilizes the organometallic intermediate at the benzylic position, making functionalization at C6 a thermodynamically favored outcome. researchgate.netnih.gov |

| Template-Directed C-H Activation | meta- or para-position of Phenyl Ring | A removable template covalently linked to the ester directs a catalyst to a specific aromatic C-H bond. | Moderate to High; This advanced strategy bypasses the steric hindrance of the alkyl chain and has been shown to be effective for functionalizing remote aromatic C-H bonds. nih.govyoutube.com |

Mechanistic Investigations and Kinetic Studies of Transformations Involving Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate

Detailed Mechanistic Pathways for Key Reactions

The elucidation of reaction mechanisms for a compound like Ethyl 3,3-dimethyl-6-phenylhex-4-enoate, which contains both an ester functionality and a carbon-carbon double bond, would involve a multi-faceted approach. Key reactions could include, but are not limited to, hydrolysis of the ester, addition reactions to the alkene, and oxidation or reduction of either functional group.

A primary objective in mechanistic studies is the identification of transient species such as reaction intermediates and the characterization of transition states. For transformations involving this compound, this would likely involve a combination of spectroscopic techniques and computational modeling.

Reaction Intermediates: In the context of addition reactions to the alkene moiety, the formation of carbocationic or radical intermediates would be investigated. For instance, in an acid-catalyzed hydration, a key intermediate would be a tertiary carbocation, stabilized by the gem-dimethyl group. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) at low temperatures could potentially be used to observe and characterize such transient species.

Transition States: The transition states, being fleeting and high-energy structures, are not directly observable. Their properties are typically inferred from kinetic data and computational chemistry. For example, in a Diels-Alder reaction where the double bond of this compound acts as a dienophile, the geometry and energy of the concerted transition state would be modeled using methods like Density Functional Theory (DFT). These calculations can provide insights into the stereochemical outcome of the reaction.

The reactivity of this compound can be significantly influenced and controlled by the use of catalysts, ligands, and additives.

Catalysts: In hydrogenation of the double bond, a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst such as Wilkinson's catalyst would be employed. The choice of catalyst can influence the stereoselectivity of the reaction. For instance, asymmetric hydrogenation to create a chiral center would necessitate the use of a chiral catalyst.

Ligands: In transition metal-catalyzed reactions, the ligands attached to the metal center play a crucial role in determining the reaction's outcome. For a hypothetical cross-coupling reaction involving the alkene part, the choice of phosphine (B1218219) ligands on a palladium catalyst could affect the rate and selectivity of the reaction.

Additives: Additives can serve various purposes, from acting as co-catalysts to trapping unwanted byproducts. In a free-radical polymerization initiated at the double bond, a radical initiator like AIBN (Azobisisobutyronitrile) would be a key additive.

Kinetic Analysis of Reaction Rates

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing quantitative data on reaction rates and their dependence on various factors.

The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For a hypothetical base-catalyzed hydrolysis of the ester, the rate law might be found to be: Rate = k [this compound] [OH⁻]

This would indicate a second-order reaction, consistent with a bimolecular nucleophilic acyl substitution mechanism.

By studying the temperature dependence of the rate constant (k), the activation parameters—activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be determined using the Arrhenius and Eyring equations. These parameters provide deeper insight into the energy profile and the molecularity of the rate-determining step.

Isotope labeling is a powerful tool for tracing the path of atoms during a reaction. For example, in the hydrolysis of this compound, using H₂¹⁸O would allow for the determination of whether the oxygen from the water ends up in the carboxylic acid or the ethanol (B145695), thus distinguishing between acyl-oxygen and alkyl-oxygen cleavage.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a sensitive probe for bond-breaking or bond-forming events in the rate-determining step. For instance, if a C-H bond adjacent to the double bond were to be broken in the rate-determining step of an oxidation reaction, replacing that hydrogen with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1). wikipedia.org

Influence of Reaction Conditions (Solvent, Temperature, Pressure) on Mechanism and Rate

The conditions under which a reaction is carried out can have a profound impact on both the reaction mechanism and its rate.

Solvent: The choice of solvent is critical. For a reaction involving charged intermediates, such as an SN1-type reaction, a polar protic solvent would be expected to increase the reaction rate by stabilizing the carbocation intermediate. In contrast, a bimolecular reaction like an SN2 reaction would be favored by a polar aprotic solvent.

Temperature: As described by the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, temperature can also influence the selectivity of a reaction. In cases where multiple products can be formed via pathways with different activation energies, the product distribution can be temperature-dependent.

Pressure: While less commonly studied for many organic reactions in the liquid phase, pressure can influence the rates of reactions that involve a significant change in volume in the transition state. For reactions with a negative activation volume (where the transition state is more compact than the reactants), an increase in pressure will increase the reaction rate.

Data Tables

Table 1: Illustrative Kinetic Data for the Hypothetical Hydrolysis of this compound

| Experiment | [Ester] (M) | [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

Table 2: Hypothetical Activation Parameters for a Transformation of this compound

| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Isomerization | 85 | 82 | -20 |

| Cyclization | 60 | 57 | -150 |

Theoretical and Computational Studies of Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate

Conformational Analysis and Energy Landscapes

A foundational step in understanding the behavior of Ethyl 3,3-dimethyl-6-phenylhex-4-enoate would involve a detailed conformational analysis. This study would aim to identify the most stable three-dimensional arrangements of the molecule. By employing computational methods, researchers could systematically rotate the single bonds within the structure to map out the potential energy surface. The resulting energy landscape would reveal the various low-energy conformers, also known as rotational isomers (rotamers), and the energy barriers that separate them.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution, Frontier Orbitals)

Delving into the electronic structure of this compound would provide insights into its reactivity and spectroscopic properties. This would involve calculating the molecular orbitals (MOs) to understand how the atomic orbitals combine to form the bonding and anti-bonding orbitals of the molecule. A key focus would be on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

Furthermore, an analysis of the charge distribution would reveal the polarity of the molecule. By calculating the partial atomic charges, it would be possible to identify the electron-rich and electron-deficient regions. This information is vital for understanding intermolecular interactions and predicting the sites most susceptible to nucleophilic or electrophilic attack. The presence of the ester group and the phenyl ring would likely lead to a non-uniform charge distribution across the molecule.

Reaction Pathway Prediction and Transition State Modeling using DFT Methods

Density Functional Theory (DFT) methods would be a powerful tool for predicting the potential reaction pathways of this compound. Researchers could model various chemical transformations, such as hydrolysis of the ester, addition reactions at the double bond, or reactions involving the phenyl ring. For each proposed reaction, DFT calculations could be used to locate the transition state—the highest energy point along the reaction coordinate.

By determining the structure and energy of the transition state, it would be possible to calculate the activation energy for the reaction. This, in turn, would provide a quantitative measure of the reaction rate. Comparing the activation energies for different potential pathways would allow for the prediction of the most likely reaction products under specific conditions. Such studies could guide synthetic chemists in designing new reactions or optimizing existing ones.

Simulation of Spectroscopic Data to Aid Structural Elucidation of Intermediates and Reaction Pathways

Computational spectroscopy could play a vital role in complementing experimental studies of this compound and its potential reaction intermediates. By using quantum chemical methods, it would be possible to simulate various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

These simulated spectra could be compared with experimental data to confirm the structure of the molecule and to identify any transient intermediates that may be formed during a reaction. For instance, if a reaction is proposed to proceed through a specific intermediate, the simulated NMR and IR spectra of that intermediate could be used to search for its presence in experimental spectroscopic monitoring of the reaction.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Should a series of related compounds with varying substituents be synthesized, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict their reactivity. QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity or chemical reactivity.

For this compound and its analogues, various molecular descriptors could be calculated, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). These descriptors would then be correlated with experimentally measured reactivity data to build a predictive model. Such a model could be used to estimate the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

To understand how this compound behaves in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations would be invaluable. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system at the atomic level.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. This would provide insights into solvation effects, which can have a significant impact on reactivity and other properties. Furthermore, MD simulations could be used to study the aggregation behavior of the molecule at higher concentrations.

Advanced Applications and Broader Utility of Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate in Synthetic Organic Chemistry

Exploration as a Versatile Building Block in Complex Chemical Synthesis

There is a notable absence of specific examples in the scientific literature that demonstrate the use of Ethyl 3,3-dimethyl-6-phenylhex-4-enoate as a key building block in the total synthesis of complex natural products or pharmaceuticals. General principles of organic synthesis suggest that its structure, containing an ester functional group, a quaternary center, a carbon-carbon double bond, and a phenyl ring, could theoretically be manipulated for the construction of more complex molecular architectures. However, documented instances of such applications are not presently available.

Contribution to the Development of Novel Synthetic Methodologies

The current body of scientific literature does not highlight any novel synthetic methodologies that have been specifically developed using this compound as a key substrate or reagent. Research into new reaction pathways or the optimization of existing synthetic methods often involves a wide array of organic compounds, but this particular ester has not been identified as a significant contributor in the available research.

Potential as a Precursor for Advanced Materials (excluding physical properties)

Information regarding the potential of this compound as a precursor for the synthesis of advanced materials is not detailed in the public domain. While organic molecules can be used to create polymers, organic light-emitting diodes (OLEDs), or other functional materials, there is no specific research linking this compound to such applications.

Role in the Study of Fundamental Organic Reaction Principles

There are no prominent studies where this compound has been used as a model substrate to investigate fundamental principles of organic reactions. Mechanistic studies often employ specific molecules to probe reaction pathways, kinetics, and stereochemistry, but this compound does not appear to have been a focus of such research to date.

Future Research Directions and Persistent Challenges in the Chemical Study of Ethyl 3,3 Dimethyl 6 Phenylhex 4 Enoate

Development of Unprecedented Catalytic Systems for its Synthesis and Functionalization

The synthesis of sterically hindered esters like Ethyl 3,3-dimethyl-6-phenylhex-4-enoate, particularly those with quaternary centers, remains a formidable challenge in organic synthesis. Future research will likely focus on the development of novel catalytic systems that can efficiently construct this challenging motif with high selectivity.

Key Research Thrusts:

Stereoselective Synthesis: A primary challenge is the stereoselective synthesis of the E- and Z-isomers of the double bond. Future catalytic systems, potentially based on transition metals like rhodium or iridium, could be designed to control this selectivity. researchgate.net These catalysts might employ chiral ligands to also control the potential for creating stereocenters in derivatives of the molecule.

C-H Functionalization: Modern synthetic methods are trending towards the direct functionalization of C-H bonds. researchgate.netbeilstein-journals.orgmagnusconferences.commdpi.com A significant future direction would be the development of catalysts that can selectively functionalize the various C-H bonds within this compound. For instance, a catalyst could be designed to selectively hydroxylate or aminate the benzylic position or even the unactivated C-H bonds of the ethyl group. jst.go.jp

Novel Coupling Reactions: The development of new cross-coupling reactions that can form the core structure of the molecule from simpler starting materials is another promising avenue. This could involve the catalytic coupling of a gem-dimethylated pronucleophile with a cinnamyl-type electrophile.

Persistent Challenges:

Steric Hindrance: The gem-dimethyl group poses significant steric hindrance, which can impede the approach of reactants and catalysts. Overcoming this steric barrier is a major hurdle in designing effective synthetic and functionalization strategies.

Catalyst Deactivation: The development of robust catalysts that are resistant to deactivation under the reaction conditions required for the synthesis of such a sterically demanding molecule will be critical.

| Research Area | Potential Catalysts | Key Challenges |

| Stereoselective Synthesis | Rhodium, Iridium complexes with chiral ligands | Control of E/Z isomerism, steric hindrance |

| C-H Functionalization | Palladium, Ruthenium catalysts | Site-selectivity, catalyst stability |

| Novel Coupling Reactions | Nickel, Copper-based catalysts | Substrate scope, reaction efficiency |

Innovation in Sustainable and Energy-Efficient Reaction Design

The principles of green chemistry are increasingly integral to modern synthetic planning. labmanager.comsophim.com Future research on this compound should prioritize the development of sustainable and energy-efficient synthetic routes.

Key Research Thrusts:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to synthesis. acs.orgjocpr.comresearchgate.netbenthamdirect.comnih.govunimi.it Lipases could be explored for the direct esterification step under mild conditions, potentially with high enantioselectivity if a chiral variant of the molecule were targeted. benthamdirect.com

Greener Solvents and Reagents: A move away from hazardous organic solvents towards greener alternatives like acetonitrile (B52724) or even solvent-free systems would be a significant advance. jove.commdpi.com The use of abundant and non-toxic reagents is also a key consideration. For instance, replacing traditional oxidants with molecular oxygen in catalytic cycles would represent a major step towards sustainability. labmanager.comeurekalert.org

Process Intensification: The development of continuous flow processes for the synthesis of this ester could offer improved efficiency, safety, and scalability. mdpi.com Flow chemistry can also enable the use of reaction conditions that are difficult to achieve in batch reactors.

Persistent Challenges:

Enzyme Specificity and Stability: Finding or engineering an enzyme with the desired activity and stability for a non-natural substrate like this compound can be a significant challenge.

Economic Viability: The initial investment in developing sustainable processes, such as biocatalytic or flow chemistry setups, can be high, posing a barrier to their widespread adoption.

Discovery of Unexpected Reactivity Patterns and Rearrangements

The unique electronic and steric properties of this compound may give rise to unexpected reactivity and molecular rearrangements. Investigating its behavior under various reaction conditions could unveil novel chemical transformations.

Key Research Thrusts:

Sigmatropic Rearrangements: The 1,5-diene-like structure within the molecule makes it a potential candidate for sigmatropic rearrangements, such as the Cope or Claisen-type rearrangements, under thermal or catalytic conditions. scispace.comorganic-chemistry.orgmasterorganicchemistry.com These rearrangements could lead to the formation of complex and unforeseen molecular scaffolds. acs.orgacs.org

Cyclization Reactions: The phenyl group and the ester functionality could participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic or carbocyclic systems. These reactions could be promoted by acid, base, or transition metal catalysts.

Computational Prediction of Reactivity: The use of computational chemistry, such as density functional theory (DFT), can be a powerful tool to predict and understand potential reaction pathways, including rearrangements and cyclizations. acs.orgnih.govnih.govrsc.org This can guide experimental design and accelerate the discovery of new reactions.

Persistent Challenges:

Controlling Reaction Pathways: The potential for multiple competing reaction pathways can make it difficult to selectively achieve a desired transformation. Careful control of reaction conditions is crucial.

Characterization of Novel Products: The identification and characterization of unexpected products can be a time-consuming and challenging process, requiring extensive spectroscopic and analytical expertise.

| Reaction Type | Potential Outcome | Method of Investigation |

| Sigmatropic Rearrangement | Isomeric unsaturated carbonyl compounds | Thermal or catalytic conditions, computational modeling |

| Intramolecular Cyclization | Heterocyclic or carbocyclic products | Acid/base or transition metal catalysis |

| Novel Reactivity | Unforeseen functional group transformations | Exploration of diverse reaction conditions |

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical reactions are optimized. beilstein-journals.orgresearchgate.netnih.govmdpi.com These tools can be applied to the synthesis and functionalization of this compound to accelerate the discovery of optimal reaction conditions.

Key Research Thrusts:

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcome of new reactions, including yield and selectivity. beilstein-journals.org This can significantly reduce the number of experiments required to optimize a reaction.

Active Learning: Active learning algorithms can intelligently select the most informative experiments to perform next, leading to a more efficient exploration of the reaction space. duke.edu This is particularly useful for complex reactions with many variables.

Automated Synthesis: The integration of AI with automated synthesis platforms can enable the rapid and autonomous optimization of reaction conditions, freeing up researchers' time for more creative tasks.

Persistent Challenges:

Data Scarcity: The performance of ML models is highly dependent on the availability of large, high-quality datasets. For a novel or sparsely studied compound like this compound, obtaining sufficient data for training can be a major bottleneck.

Model Interpretability: Understanding the reasoning behind the predictions of complex ML models can be difficult. Developing more interpretable models is an ongoing area of research.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich source of inspiration for the development of new synthetic strategies. nih.gov Bio-inspired approaches to the synthesis of this compound could lead to highly efficient and selective methods.

Key Research Thrusts:

Terpenoid-like Synthesis: The gem-dimethyl substitution pattern in the target molecule is reminiscent of the isoprenoid building blocks used in the biosynthesis of terpenes. rsc.orgnih.govkneopen.com A bio-inspired synthesis could involve the development of catalysts that mimic the action of terpene synthases, which are capable of constructing complex carbon skeletons with high precision.

Phenylpropanoid Pathway Analogs: The phenyl group suggests a connection to the phenylpropanoid pathway in plants. frontiersin.org Research could focus on developing synthetic methods that mimic the enzymatic transformations in this pathway to construct the C6-C3 backbone of the molecule.

Enzymatic Cascades: The development of multi-enzyme cascade reactions could enable the synthesis of the target molecule from simple precursors in a one-pot process. acs.org This approach offers high atom economy and reduces the need for purification of intermediates.

Persistent Challenges:

Mimicking Enzyme Activity: Replicating the high efficiency and selectivity of enzymes with small molecule catalysts is a significant challenge.

Complexity of Biosynthetic Pathways: Biosynthetic pathways are often complex and involve multiple enzymatic steps. Translating this complexity into a practical laboratory synthesis is a non-trivial task.

Q & A

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (UN3077 classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.